

The Versatile Scaffold: 5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid** serves as a valuable building block for the synthesis of novel therapeutic agents. This document provides a detailed overview of the applications of this scaffold and its close analogs in medicinal chemistry, with a focus on anticancer and anti-inflammatory properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Anticancer and Anti-inflammatory Applications

Derivatives of the pyrrole-2-carboxylic acid scaffold have shown significant promise as inhibitors of enzymes implicated in cancer and inflammation, such as microsomal prostaglandin E2 synthase-1 (mPGES-1), soluble epoxide hydrolase (sEH), and indoleamine 2,3-dioxygenase 1 (IDO1). Furthermore, various analogs have demonstrated potent antiproliferative activity against a range of cancer cell lines.

Dual mPGES-1/sEH Inhibition

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a mediator of inflammation and cancer progression. Soluble epoxide hydrolase (sEH) metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). Dual inhibition of mPGES-1 and sEH presents a promising strategy for cancer therapy. While specific data for **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid** derivatives as dual inhibitors is not extensively published, closely related 5-methyl-2-carboxamidepyrrole-based compounds have been identified as potent dual inhibitors.

Table 1: In Vitro Inhibitory Activity of 5-Methyl-2-carboxamidepyrrole Derivatives

Compound ID	Target	IC50 (μM)
1f	mPGES-1	2.5 ± 0.3
sEH		5.1 ± 0.4
2b	mPGES-1	3.1 ± 0.2
sEH		6.3 ± 0.5
2c	mPGES-1	4.5 ± 0.6
sEH		7.8 ± 0.9
2d	mPGES-1	6.2 ± 0.8
sEH		9.5 ± 1.1

Data extrapolated from studies on 5-methyl-2-carboxamidepyrrole derivatives, which serve as close structural analogs.

IDO1 Inhibition for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that is a key target in cancer immunotherapy. Inhibition of IDO1 can restore T-cell function and enhance anti-tumor immunity. Phenylimidazole-based derivatives containing a pyrrole-2-carboxylic acid core have been investigated as IDO1 inhibitors.

Table 2: IDO1 Inhibitory Activity of Phenylimidazole-Pyrrole Derivatives

Compound ID	Target	IC50 (µM)
DX-03-12	IDO1	0.3
DX-03-13	IDO1	0.5

Data from phenylimidazole derivatives incorporating a pyrrole-2-carboxylic acid moiety, highlighting the potential of the core scaffold.[1]

Antiproliferative Activity

Derivatives of pyrrole-2-carboxylic acid have demonstrated broad antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes required for cancer cell growth and survival.

Table 3: Antiproliferative Activity of Pyrrole Derivatives

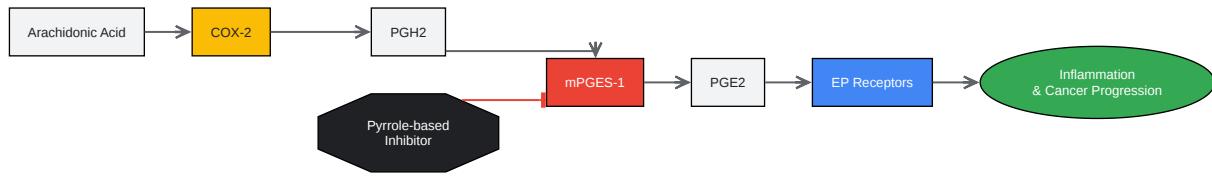
Compound Series	Cancer Cell Line	Cancer Type	GI50 (nM)
5-substituted-indole-2-carboxamides	Various	Breast, Colon, etc.	37 - 193
Acenaphtho[1,2-b]pyrrole-9-carboxylic acid derivatives	Various	Leukemia, Lung, etc.	Sub-micromolar

Data represents the activity of broader classes of pyrrole-containing compounds, indicating the general potential of the pyrrole scaffold in anticancer drug discovery.[2]

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and the experimental methods used to assess the activity of these compounds is crucial for their development as therapeutic agents.

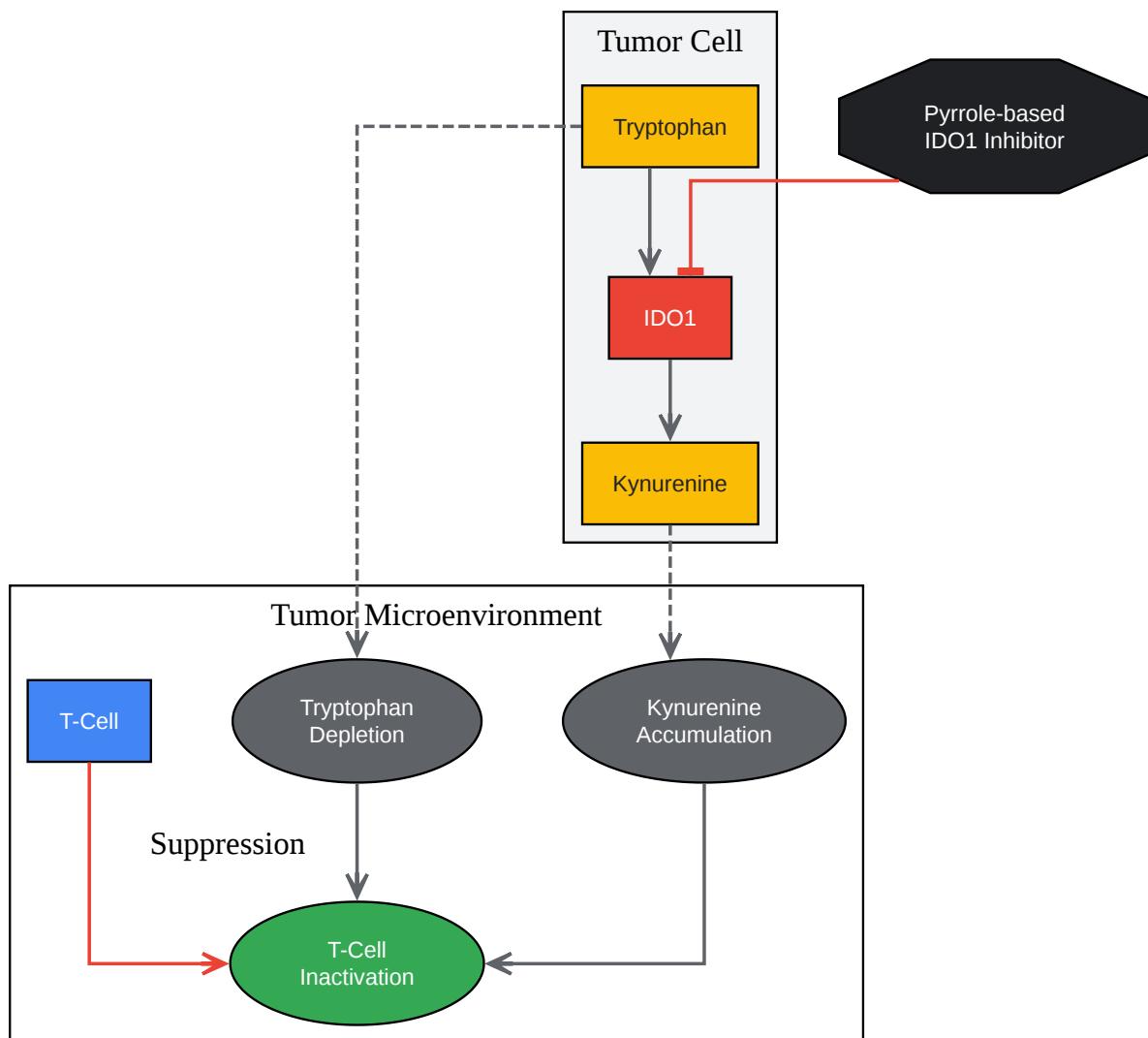
mPGES-1 Signaling Pathway



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Caption: Inhibition of the mPGES-1 pathway by pyrrole-based compounds.

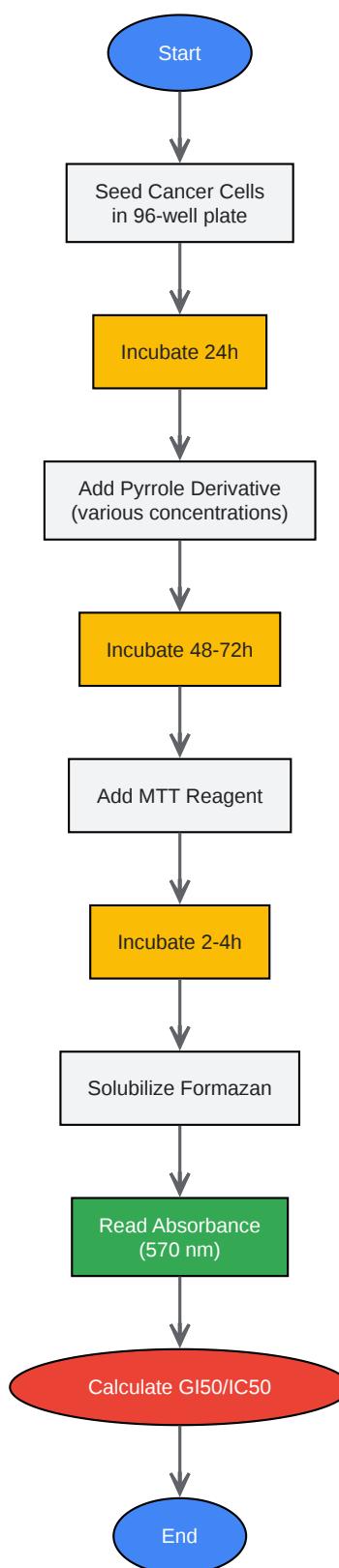
IDO1 Signaling Pathway in Cancer Immunity



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Caption: IDO1 pathway inhibition restores T-cell function.

Experimental Workflow for Antiproliferative Assay

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References

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